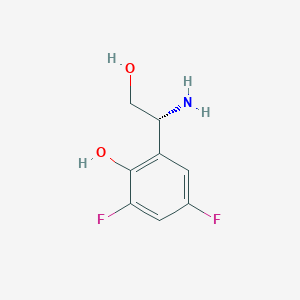
(r)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyethyl group, and two fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenol Ring: The phenol ring with fluorine substituents is prepared through electrophilic aromatic substitution reactions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, often using ethylene oxide as a reagent.
Amination: The amino group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while substitution of the fluorine atoms can introduce various functional groups onto the phenol ring.
Scientific Research Applications
®-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-Amino-2-hydroxyethyl)phosphonic acid: Similar in structure but contains a phosphonic acid group instead of a phenol ring.
2-(1-Amino-2-hydroxyethyl)phenol: Lacks the fluorine substituents on the phenol ring.
Uniqueness
®-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol is unique due to the presence of both the hydroxyethyl and amino groups, as well as the fluorine atoms on the phenol ring
Properties
Molecular Formula |
C8H9F2NO2 |
|---|---|
Molecular Weight |
189.16 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-hydroxyethyl]-4,6-difluorophenol |
InChI |
InChI=1S/C8H9F2NO2/c9-4-1-5(7(11)3-12)8(13)6(10)2-4/h1-2,7,12-13H,3,11H2/t7-/m0/s1 |
InChI Key |
NSKPQRXMWXSBBM-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1[C@H](CO)N)O)F)F |
Canonical SMILES |
C1=C(C=C(C(=C1C(CO)N)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


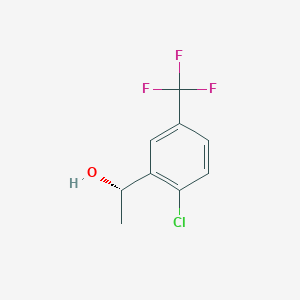

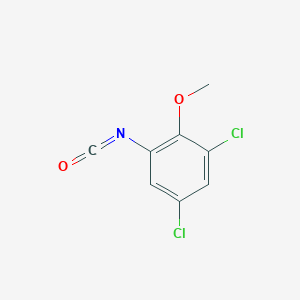
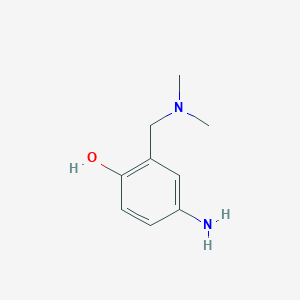
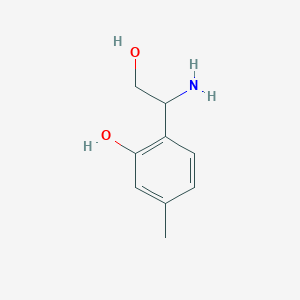

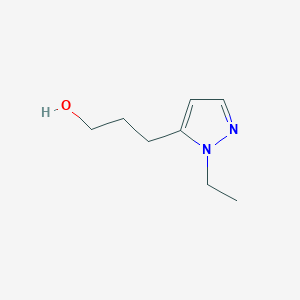
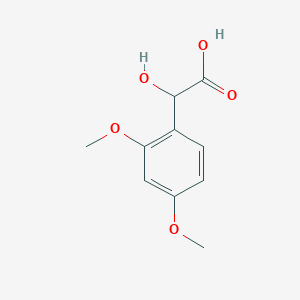

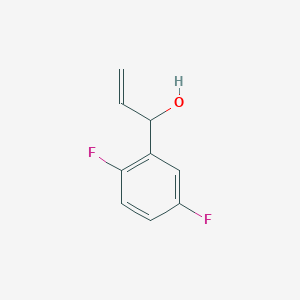
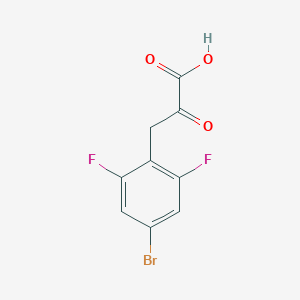

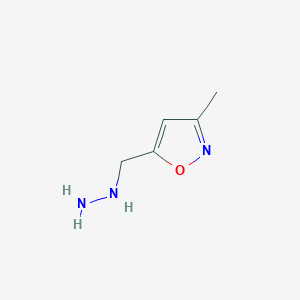
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)
